molecular formula C15H11N5O2S B2611101 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide CAS No. 1903765-35-4

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide

Cat. No.: B2611101
CAS No.: 1903765-35-4
M. Wt: 325.35
InChI Key: CIVGZCUBOQNTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide is a complex organic compound featuring a triazolopyridazine core fused with a thiophene ring and a furan moiety. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting with the construction of the triazolopyridazine core. One common approach is the cyclization of hydrazine derivatives with appropriate diketones or β-diketones under acidic conditions[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-](https://link.springer.com/article/10.1007/s41061-022-00365-x). The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophenyl boronic acid and a suitable halide precursor[{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can also aid in optimizing reaction conditions and improving yield[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: Biologically, N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide has shown potential as an enzyme inhibitor[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. It can be used in studies related to enzyme kinetics and inhibition mechanisms.

Medicine: In the medical field, this compound has been investigated for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: Industrially, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable asset in chemical manufacturing processes.

Comparison with Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazolopyridazine core but differ in the presence of a thiadiazine ring[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.

  • Thiazoles: These heterocyclic compounds contain a sulfur atom within the ring structure and exhibit diverse biological activities.

  • Pyrazoles: These compounds have a five-membered ring with two nitrogen atoms and are known for their pharmacological potential.

Uniqueness: N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide stands out due to its unique combination of triazolopyridazine, thiophene, and furan moieties. This structural diversity allows for a wide range of chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2S/c21-15(10-3-5-22-8-10)16-7-14-18-17-13-2-1-12(19-20(13)14)11-4-6-23-9-11/h1-6,8-9H,7H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVGZCUBOQNTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1C3=CSC=C3)CNC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.